molecular formula C12H14N4O B283424 N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine

N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine

Cat. No. B283424
M. Wt: 230.27 g/mol
InChI Key: TVEHWKSQIVPDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine, also known as ABT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABT is a triazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by inhibiting the biosynthesis of important cellular components.
Biochemical and physiological effects:
N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, cell cycle arrest, and induction of apoptosis. It has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for the research on N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine, including its potential use as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Further studies are also needed to fully understand its mechanism of action and physiological effects and to optimize its synthesis and potential applications in various fields.
In conclusion, N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine is a triazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and optimize its synthesis and use in various fields.

Synthesis Methods

N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine can be synthesized using various methods, including the reaction of 2-(allyloxy)benzaldehyde with 1H-1,2,4-triazole-3-amine in the presence of a base. Another method involves the reaction of 2-(allyloxy)benzaldehyde with 1H-1,2,4-triazole-3-thiol in the presence of a base.

Scientific Research Applications

N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine has been shown to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the synthesis of metal-organic frameworks and as a catalyst in various reactions.

properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

N-[(2-prop-2-enoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C12H14N4O/c1-2-7-17-11-6-4-3-5-10(11)8-13-12-14-9-15-16-12/h2-6,9H,1,7-8H2,(H2,13,14,15,16)

InChI Key

TVEHWKSQIVPDOQ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1CNC2=NC=NN2

Canonical SMILES

C=CCOC1=CC=CC=C1CNC2=NC=NN2

Origin of Product

United States

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